molecular formula C39H27N3O6S B607470 Fluorescein-DBCO CAS No. 2054339-00-1

Fluorescein-DBCO

Cat. No. B607470
M. Wt: 665.72
InChI Key: FGEDVMJBPDYXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

Fluorescein-DBCO is used in the synthesis of antibody-drug conjugates (ADCs). The DBCO group in Fluorescein-DBCO can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

Fluorescein-DBCO is a fluorescein dye derivative containing a DBCO group . The molecular formula of Fluorescein-DBCO is C39H27N3O6S .


Chemical Reactions Analysis

Fluorescein-DBCO can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a strain-promoted alkyne-azide cycloaddition (SPAAC) .


Physical And Chemical Properties Analysis

Fluorescein-DBCO has a molecular weight of 665.720 . It is used in the synthesis of antibody-drug conjugates (ADCs) and is a click chemistry reagent .

Scientific Research Applications

Fluorescein-DBCO is a fluorescein dye labeling reagent containing a DBCO group . DBCO, or Dibenzocyclooctyne, is a compound that can react with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst . This reaction is part of a larger group of reactions known as Click Chemistry .

  • Fluorescent Labeling of Biomolecules : In the field of biochemistry and molecular biology, Fluorescein-DBCO is used for the fluorescent labeling of azide-tagged biomolecules via Cu (I)-free strain-promoted Alkyne-Azide Click Chemistry (SPAAC) . The method involves reacting the DBCO group in Fluorescein-DBCO with azide groups in the biomolecule of interest . The result is a biomolecule tagged with a fluorescein dye, which can be visualized using fluorescence imaging techniques.

  • Study of Biodistribution, Targeting Efficiency, and Cellular Uptake of Drugs : In the field of pharmacology and drug development, the presence of fluorescein in Fluorescein-DBCO allows researchers to visualize the Antibody-Drug Conjugates (ADCs) using fluorescence imaging techniques. This visualization capability helps in studying the biodistribution, targeting efficiency, and cellular uptake of the ADC.

  • Microscopic Applications for Monitoring Living Cells : Fluorescein-DBCO can be used in various microscopic applications for monitoring living cells . Fluorescence microscopy has become a very powerful tool for modern cell biology, as it provides a window into the physiology of living cells at subcellular levels of resolution . This enables the study of diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .

  • Detection and Quantitation of Nucleic Acids or Proteins : Fluorescein-DBCO can be used in analytical aspects, i.e., detection and quantitation of nucleic acids or proteins for research or diagnostic purposes . The state-of-the-art microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) are discussed .

  • Research Progresses and Applications of Fluorescent Protein Antibodies : Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications . FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs . With the continuous development of FPs, antibodies targeting FPs have emerged . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells .

  • Immunological Applications : Fluorescein-DBCO can be used in immunological applications. For instance, if the organ donor’s lymphocytes are incubated with serum from the potential recipient of the graft, a mismatch can be easily identified by detecting bound immunoglobulins with a FITC-conjugated antihuman IgG antibody .

  • Visualization of Physiological Processes : Fluorescein-DBCO can be used to visualize normal physiological processes with high temporal and spatial resolution . It enables researchers to detect multiple signals concomitantly, track single molecules in vivo, replace radioactive assays when possible, and shed light on many pathobiological processes underpinning disease states .

  • Development of Nanobodies : With the continuous development of fluorescent proteins (FPs), antibodies targeting FPs have emerged . The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody . Compared with conventional antibodies, these small and stable nanobodies can be expressed and functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .

Safety And Hazards

When handling Fluorescein-DBCO, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEDVMJBPDYXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein-DBCO

Citations

For This Compound
10
Citations
Y Kim, SH Kim, D Ferracane… - Bioconjugate …, 2012 - ACS Publications
… In addition, we observed no cross reactivity between natural amino acids and fluorescein–DBCO, … ZFPs labeled with fluorescein–DBCO at 4 C overnight compared favorably with protein …
Number of citations: 32 pubs.acs.org
H Milawati, Y Manabe, T Matsumoto… - Angewandte …, 2023 - Wiley Online Library
… Flow cytometry analysis using fluoresceinDBCO revealed that ManNAz 1 exhibited higher efficiency of metabolic labeling than GalNAz 2. Thus, we investigated the concentration of …
Number of citations: 4 onlinelibrary.wiley.com
NJ Ferraro, S Kim, W Im, MM Pires - ACS chemical biology, 2021 - ACS Publications
… The cells were then treated with 25 μM fluorescein-DBCO (DBCO-FI) for 30 min at 37 C and protected from light. The samples were subsequently harvested at 4000 rpm and washed …
Number of citations: 10 pubs.acs.org
A Aro‐Heinilä, T Lönnberg, P Virta - ChemBioChem, 2021 - Wiley Online Library
… Fluorescein-DBCO was used for strain-promoted azide-alkyne cycloaddition (SPAAC) to 5′-azide of the oligonucleotide. Fam-DBCO was dissolved to DMF and 2 equiv.alents of it was …
L Rojas‐Sánchez, V Sokolova, S Riebe… - …, 2019 - Wiley Online Library
Spherical calcium phosphate nanoparticles with a solid core diameter around 90 nm (from scanning electron microscopy, SEM) were coated with a silica shell and then covalently …
Number of citations: 25 onlinelibrary.wiley.com
M Garrido Martínez - 2012 - diposit.ub.edu
[eng] To study biological systems through the specific labeling of biomolecules by chemical reactions has grown interest in the last few years. In order to perform chemical reactions in …
Number of citations: 3 diposit.ub.edu
R Gu - 2018 - search.proquest.com
The unique structural and chemical properties of DNA enable it as a polymeric building material in bionanotechnology. Conjugating hydrophobic moieties to DNA chains makes DNA …
Number of citations: 2 search.proquest.com
R Turner - 2022 - macsphere.mcmaster.ca
Immune recruiters are small molecule immunotherapeutics which redirect endogenous components of the immune system to target cells to elicit anti-cancer responses. Current immune …
Number of citations: 0 macsphere.mcmaster.ca
C Calabrese - 2017 - openscholarship.wustl.edu
This dissertation focuses on the development of biocompatible oligonucleotide-based nanomaterials, known as spherical nucleic acids (SNAs), as therapeutic and diagnostic agents for …
Number of citations: 2 openscholarship.wustl.edu
T Fuselier - 2017 - search.proquest.com
Cell penetrating peptides (CPPs) are a unique family of peptides capable of crossing the selectively-permeable lipid bilayer membrane of cells. The mechanism of entry remains an …
Number of citations: 0 search.proquest.com

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